molecular formula C10H10Cl2N2 B6422827 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile CAS No. 1017433-74-7

2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No. B6422827
CAS RN: 1017433-74-7
M. Wt: 229.10 g/mol
InChI Key: SKXRGXRLWIEZOQ-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile (DCDA) is a synthetic organic compound which has been extensively studied in recent years due to its unique properties and applications in diverse fields. DCDA is a nitrile-based compound with a molecular weight of 259.25 g/mol and a melting point of 83-84°C. It is insoluble in water, but highly soluble in organic solvents such as methanol, ethanol, and acetone. DCDA has been used in a variety of applications, including organic synthesis, drug discovery, and analytical chemistry.

Scientific Research Applications

2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has been extensively studied for its potential applications in organic synthesis, drug discovery, and analytical chemistry. In organic synthesis, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In drug discovery, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has been used to synthesize and study new drugs, as well as to improve existing drugs. In analytical chemistry, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has been used to detect and quantify various compounds in solution.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile is not fully understood, but it is believed to involve the formation of a nitrile intermediate, which is then converted to the desired product. The nitrile intermediate is formed by the reaction of a carbonyl compound with a nucleophile, such as a Grignard reagent or an aldehyde. The nitrile intermediate then undergoes a nucleophilic substitution reaction, which results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile are not well understood, but it is believed to have a variety of effects on the human body. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters. Additionally, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has been shown to inhibit the formation of nitric oxide, which is involved in the regulation of blood pressure and other cardiovascular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile has a relatively low melting point, which limits its use in certain applications. Additionally, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile is not water-soluble, which limits its use in aqueous solutions.

Future Directions

The future of 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile research is promising, as it can be used in a variety of applications. One potential future direction is the development of novel pharmaceuticals and other organic compounds using 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile as a starting material. Additionally, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile could be used to improve existing drugs, as well as to develop new analytical techniques for the detection and quantification of various compounds in solution. Furthermore, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile could be used to study the biochemical and physiological effects of various compounds on the human body. Finally, 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile could be used to develop new methods for the synthesis of organic compounds, as well as to study the mechanism of action of various compounds.

Synthesis Methods

2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile can be synthesized through a variety of methods, including the nucleophilic substitution reaction, the Grignard reaction, and the Wittig reaction. The most commonly used method is the Wittig reaction, which involves the formation of an alkene from a phosphonium ylide and an aldehyde. The Grignard reaction is also used to synthesize 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile, which involves the reaction of a Grignard reagent with an aldehyde or ketone.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-14(2)9(6-13)7-4-3-5-8(11)10(7)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRGXRLWIEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)(dimethylamino)acetonitrile

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